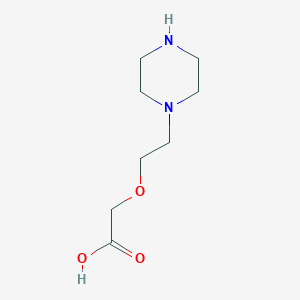
2-(2-(Piperazin-1-yl)ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Piperazin-1-yl)ethoxy)acetic acid: is a chemical compound that features a piperazine ring attached to an ethoxyacetic acid moiety. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is often studied for its potential biological activities and its role as an intermediate in the synthesis of other compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid typically involves the reaction of piperazine with ethoxyacetic acid or its derivatives. One common method includes the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase transfer catalysts may be employed to improve the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Piperazin-1-yl)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2-(Piperazin-1-yl)ethoxy)acetic acid is used as an intermediate in the synthesis of various compounds. It serves as a building block for the preparation of more complex molecules.
Biology
The compound is studied for its potential biological activities, including its role as a ligand for certain receptors. It may exhibit pharmacological properties that make it useful in drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the development of antihistamines, antipsychotics, and other medications .
Industry
Industrially, the compound is used in the production of pharmaceuticals and other chemical products. Its versatility makes it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing biological pathways. The exact mechanism depends on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with higher affinity for histamine H1 receptors.
Hydroxyzine: A first-generation antihistamine that is metabolized to cetirizine.
Uniqueness
2-(2-(Piperazin-1-yl)ethoxy)acetic acid is unique due to its specific structure, which allows for diverse chemical modifications. Its versatility in synthesis and potential biological activities make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
197969-01-0 |
|---|---|
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-(2-piperazin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H16N2O3/c11-8(12)7-13-6-5-10-3-1-9-2-4-10/h9H,1-7H2,(H,11,12) |
InChI-Schlüssel |
TWFOPCLHVOVQAV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)O |
Kanonische SMILES |
C1CN(CCN1)CCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















